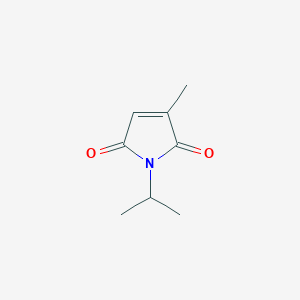
2-Bromo-5-chloro-3-iodobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-3-iodobenzyl alcohol is an organic compound with the molecular formula C7H5BrClIO It is a benzyl alcohol derivative that contains bromine, chlorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-iodobenzyl alcohol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzyl alcohol derivatives. For instance, the bromination and chlorination of 3-iodobenzyl alcohol can be achieved using bromine and chlorine reagents under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-iodobenzyl alcohol can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, chlorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to remove halogen substituents or to convert the alcohol group to an alkane.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the halogens.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Formation of dehalogenated benzyl alcohol or alkane derivatives.
Scientific Research Applications
2-Bromo-5-chloro-3-iodobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-iodobenzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen substituents can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-iodobenzyl alcohol
- 2-Chloro-5-iodobenzyl alcohol
- 2-Bromo-3-chloro-5-iodobenzyl alcohol
Uniqueness
2-Bromo-5-chloro-3-iodobenzyl alcohol is unique due to the specific combination of bromine, chlorine, and iodine substituents on the benzene ring This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C7H5BrClIO |
|---|---|
Molecular Weight |
347.37 g/mol |
IUPAC Name |
(2-bromo-5-chloro-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H5BrClIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 |
InChI Key |
DCWOEHXPOMSESF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


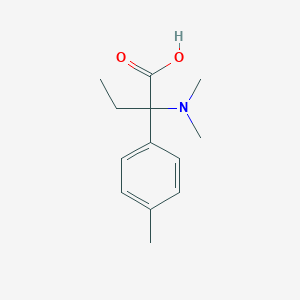
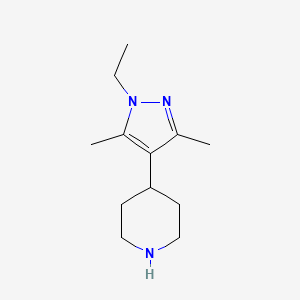


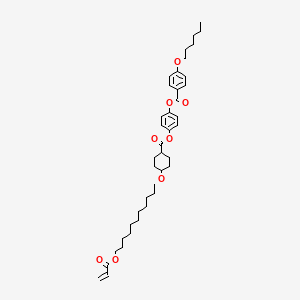

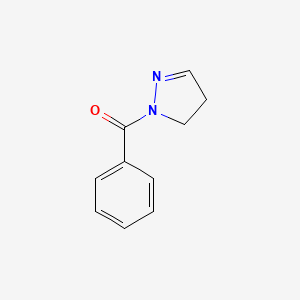
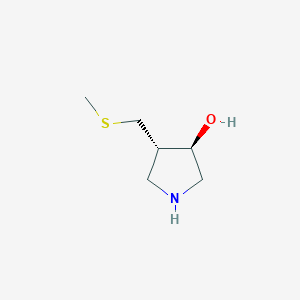
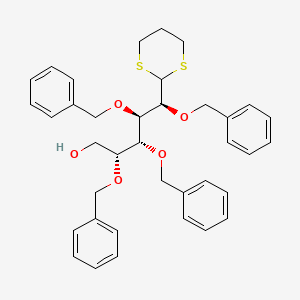
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)


